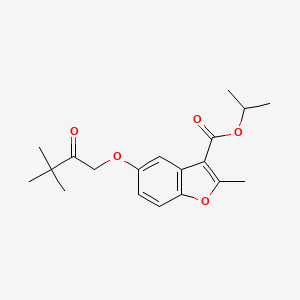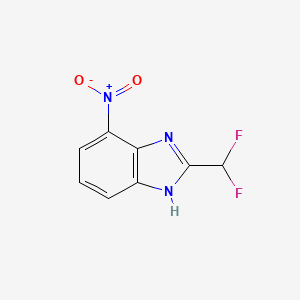![molecular formula C15H14ClNO3S B2996683 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 344265-13-0](/img/structure/B2996683.png)
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is an organic compound that features a sulfinyl group attached to a chlorophenyl ring and an acetamide moiety linked to a methoxyphenyl ring
Mechanism of Action
Target of Action
The primary target of 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide, also known as CRL-40,940 or flmodafinil, is the dopamine transporter .
Mode of Action
Flmodafinil interacts with the dopamine transporter, inhibiting the reuptake of dopamine. This results in an increased concentration of dopamine in the synaptic cleft, which leads to prolonged dopaminergic signaling . The increased dopamine signaling is associated with enhanced alertness, wakefulness, and cognitive function .
Biochemical Pathways
It is known that the compound affects the dopaminergic pathway by inhibiting the reuptake of dopamine . This leads to increased dopamine signaling, which can have downstream effects on various cognitive processes, including attention, learning, and memory .
Pharmacokinetics
It is known that the compound is more effective than modafinil and adrafinil, suggesting that it may have superior bioavailability
Result of Action
The increased dopamine signaling resulting from the action of flmodafinil can lead to enhanced alertness, wakefulness, and cognitive function . This makes the compound potentially useful for treating conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Sulfinyl Intermediate: The starting material, 3-chlorophenyl sulfinyl chloride, is prepared by the reaction of 3-chlorophenyl thiol with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Acetamide Formation: The sulfinyl intermediate is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as m-chloroperoxybenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Various nucleophiles, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: 2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide.
Reduction: 2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide.
Substitution: Products depend on the nucleophile used, such as 2-[(3-aminophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide.
Scientific Research Applications
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a sulfone group instead of a sulfinyl group.
2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a sulfide group instead of a sulfinyl group.
2-[(3-aminophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide: Similar structure but with an amino group on the phenyl ring.
Uniqueness
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfone and sulfide analogs
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-13-7-5-12(6-8-13)17-15(18)10-21(19)14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRORSVRKDPWNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50085787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

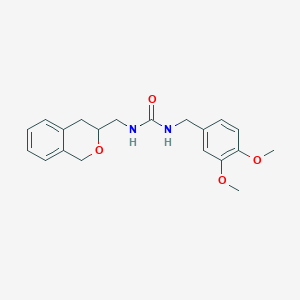

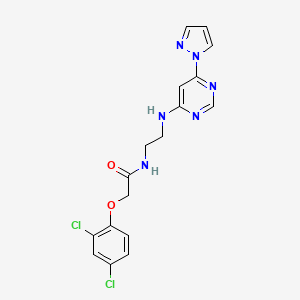
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2996607.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)
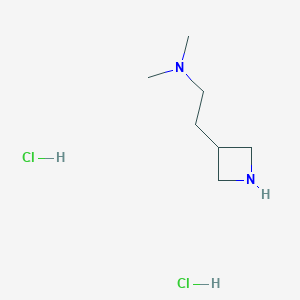
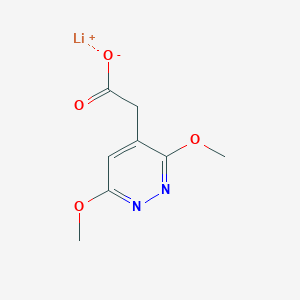
![[4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2996614.png)
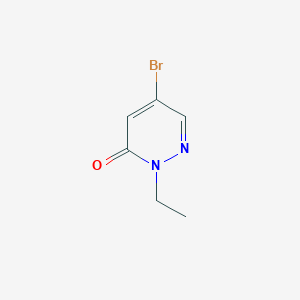
![3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride](/img/structure/B2996616.png)

